molecular formula C15H24N2 B8288289 4-[(3-Phenylpropan-1-yl)aminomethyl]-piperidine

4-[(3-Phenylpropan-1-yl)aminomethyl]-piperidine

Cat. No.: B8288289
M. Wt: 232.36 g/mol
InChI Key: GOWBZQGQAWYKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Phenylpropan-1-yl)aminomethyl]-piperidine is a useful research compound. Its molecular formula is C15H24N2 and its molecular weight is 232.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

3-phenyl-N-(piperidin-4-ylmethyl)propan-1-amine

InChI

InChI=1S/C15H24N2/c1-2-5-14(6-3-1)7-4-10-17-13-15-8-11-16-12-9-15/h1-3,5-6,15-17H,4,7-13H2

InChI Key

GOWBZQGQAWYKED-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNCCCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.49 g (3.48 mM) of N-(3-phenylpropan-1-yl)-N-[1-tert-butoxycarbonylpiperidin-4-ylmethyl]trifluoroacetamide in ethanol (10 ml) was added 1.0 ml (12 mM) of 12N-hydrochloric acid at room temperature and the mixture was stirred for 20 hours. The solvent was then distilled off under reduced pressure and 3 ml (36 mM) of 12N-hydrochloric acid was added to the residue. This mixture was stirred at room temperature for 20 minutes. To this reaction mixture was added ethanol and the solvent was distilled off under reduced pressure to provide 1.29 g (quantitative) of a crude product as white solid. To a solution of 0.33 g (0.90 mM) of this crude product in ethanol (4 ml) was added 4 ml (4 mM) of 1N-aqueous solution of sodium hydroxide at room temperature and the mixture was stirred for 30 minutes. The ethanol was then distilled off under reduced pressure and the residue was extracted with chloroform. The organic layer was washed with saturated aqueous solution of sodium chloride and dried over MgSO4. The solvent was then distilled off under reduced pressure to provide the title compound.
Name
N-(3-phenylpropan-1-yl)-N-[1-tert-butoxycarbonylpiperidin-4-ylmethyl]trifluoroacetamide
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0.33 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

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